

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenol

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Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-methylphenol

CAS No.: 1310416-52-4

Cat. No.: B1529647

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Bromo-2-fluoro-3-methylphenol**, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, plausible synthetic routes, and its potential as a critical building block in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data with expert insights to facilitate further research and application.

Core Compound Identification and Properties

6-Bromo-2-fluoro-3-methylphenol is a substituted phenol featuring bromine, fluorine, and methyl functional groups on the aromatic ring. This unique combination of substituents imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of **6-Bromo-2-fluoro-3-methylphenol**

Identifier	Value	Source
CAS Number	1310416-52-4	[1][2][3][4]
Molecular Formula	C ₇ H ₆ BrFO	[3]
Molecular Weight	205.02 g/mol	[3]
IUPAC Name	6-Bromo-2-fluoro-3-methylphenol	
SMILES	<chem>OC1=C(Br)C=CC(C)=C1F</chem>	[2]
Purity	Typically ≥95%	
Storage	Room temperature, under inert atmosphere	[5]

Note: Experimental data for some physical properties like melting and boiling points are not readily available in public literature. The data presented is based on information from chemical suppliers and computational predictions.

Synthesis and Reactivity: A Strategic Approach

The synthesis of polysubstituted aromatic compounds like **6-Bromo-2-fluoro-3-methylphenol** requires careful strategic planning to ensure correct regioselectivity. While a specific, documented synthesis for this exact isomer is not widely published, a plausible and common approach for similar compounds involves a multi-step process.[6]

A general synthetic strategy often begins with a commercially available, less substituted precursor, such as a cresol or a fluoroaniline. The synthesis of a related isomer, 2-bromo-4-fluoro-6-methylphenol, is achieved through a two-step process involving diazotization followed by bromination.[7] A similar pathway could be envisioned for **6-Bromo-2-fluoro-3-methylphenol**.

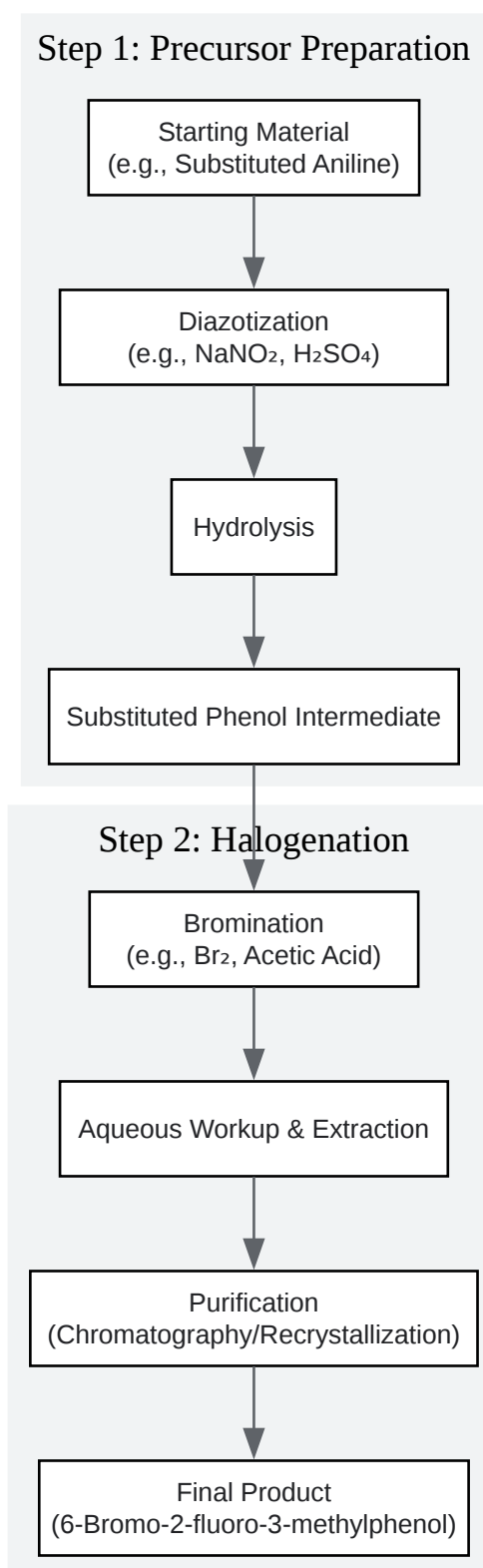
Plausible Synthetic Pathway

A likely synthetic route would involve the bromination of 2-fluoro-3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would need to be carefully controlled to achieve the desired substitution pattern.

Experimental Protocol: General Bromination of a Substituted Phenol

- **Dissolution:** Dissolve the starting phenol (e.g., 2-fluoro-3-methylphenol) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
- **Cooling:** Cool the reaction mixture to a reduced temperature (e.g., 0-15°C) to control the reaction rate and minimize side products.
- **Brominating Agent Addition:** Slowly add a brominating agent, such as liquid bromine or N-Bromosuccinimide (NBS), dropwise to the cooled solution while stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Once the reaction is complete, pour the mixture into water to quench any remaining bromine. Extract the product into an organic solvent.
- **Purification:** Wash the organic layer to remove any remaining acid, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.^[8]

Diagram 1: General Synthetic Workflow for Halogenated Phenols



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Caption: A plausible two-stage synthesis for **6-Bromo-2-fluoro-3-methylphenol**.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are valuable building blocks in medicinal chemistry due to the significant impact of halogen substituents on a molecule's pharmacological properties. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[9] Bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions.[10]

While specific applications of **6-Bromo-2-fluoro-3-methylphenol** are not extensively documented in peer-reviewed literature, its structure suggests its utility as an intermediate in the synthesis of a variety of bioactive molecules.[6] Halogenated phenols are known precursors to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] For instance, the structurally similar 6-Bromo-2-chloro-3-methylphenol is used in the synthesis of substituted 2-amino-4H-chromenes, which have shown potent anticancer activity.[11]

The unique substitution pattern of **6-Bromo-2-fluoro-3-methylphenol** offers medicinal chemists a scaffold with distinct electronic and steric properties to explore in the design of novel therapeutic agents.

Safety, Handling, and Storage

Detailed safety data for **6-Bromo-2-fluoro-3-methylphenol** is not readily available. However, based on the safety data sheets (SDS) of structurally similar compounds, such as 4-Bromo-3-fluoro-2-methylphenol and other halogenated phenols, the following precautions should be taken.[13][14]

Hazard Classification (Anticipated):

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13][15]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13][15]
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[13][15]

- Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[13][15]

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Eye and Face Protection: Wear chemical safety goggles and a face shield.[13]
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
- General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of this chemical in accordance with federal, state, and local regulations. It may be disposed of through a licensed chemical destruction plant.[14]

Conclusion

6-Bromo-2-fluoro-3-methylphenol is a valuable, albeit not extensively studied, chemical intermediate. Its polysubstituted phenolic structure presents a unique combination of functional groups that are highly relevant to the field of drug discovery. While specific data for this isomer is limited, by examining related compounds and general principles of organic chemistry, we can appreciate its potential as a building block for novel, biologically active molecules. Further research into the synthesis and applications of this compound is warranted and will likely expand its role in the development of new therapeutics.

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